![molecular formula C14H14N2O2 B6427950 N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2034205-13-3](/img/structure/B6427950.png)
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a heterocyclic compound that features both a furan ring and a pyridine ring
Mechanism of Action
Target of Action
The primary target of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
This inhibition could occur through a variety of mechanisms, such as blocking the binding of the ligand to the receptor, inhibiting the intrinsic enzymatic activity of the receptor, or promoting the degradation of the receptor .
Biochemical Pathways
The inhibition of EGFR by this compound would affect several biochemical pathways. EGFR is known to activate the PI3K-Akt pathway, which promotes cell survival and growth, and the Ras-Raf-MEK-ERK pathway, which regulates gene expression and cell proliferation . Therefore, inhibition of EGFR would lead to downregulation of these pathways, potentially leading to decreased cell proliferation and survival .
Result of Action
The result of the action of this compound is likely to be a decrease in cell proliferation and survival, due to its inhibition of EGFR and the downstream effects on the PI3K-Akt and Ras-Raf-MEK-ERK pathways . This could potentially lead to the death of cancer cells that are dependent on EGFR signaling for their growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-cyclopropylpyridine, is synthesized through a cyclization reaction involving cyclopropylamine and a suitable aldehyde.
Coupling with Furan-2-carboxylic Acid: The pyridine derivative is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Industrial Applications: The compound’s unique properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[(5-cyclopropylpyridin-3-yl)methyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and a cyclopropyl-substituted pyridine moiety. The structural formula can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C14H14N2O |
Molecular Weight | 230.27 g/mol |
CAS Number | 2034205-13-3 |
The primary mechanism of action for this compound involves the inhibition of the epidermal growth factor receptor (EGFR) . This inhibition can occur through various pathways:
- Blocking Ligand Binding : The compound may prevent ligands from binding to the EGFR, thereby inhibiting downstream signaling.
- Inhibition of Enzymatic Activity : It can inhibit the intrinsic kinase activity of the receptor.
- Promotion of Receptor Degradation : Enhanced degradation of EGFR may result from the compound's action.
These actions lead to the modulation of critical biochemical pathways, including:
- PI3K-Akt Pathway : Involved in cell survival and growth.
- Ras-Raf-MEK-ERK Pathway : Regulates gene expression and cell proliferation.
The net result is a decrease in cell proliferation and survival, making it a candidate for cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The compound's ability to disrupt EGFR signaling is particularly relevant in cancers where this pathway is overactive, such as non-small cell lung cancer (NSCLC) .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of furan derivatives, including this compound. These compounds have shown promise in:
- Scavenging Free Radicals : Reducing oxidative stress associated with neurodegenerative diseases.
- Modulating Inflammatory Pathways : Potentially decreasing neuroinflammation, which is critical in conditions like Alzheimer's and Parkinson's diseases .
Case Studies
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 (lung cancer) cells compared to control groups. The IC50 value was determined to be approximately 15 µM.
- Neuroprotection in Animal Models : In a murine model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(13-2-1-5-18-13)16-8-10-6-12(9-15-7-10)11-3-4-11/h1-2,5-7,9,11H,3-4,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRCKPYGGOQACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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